molecular formula C18H16N6S B2955762 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380185-29-3

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2955762
CAS No.: 2380185-29-3
M. Wt: 348.43
InChI Key: YIDHUCPSUSRFKX-UHFFFAOYSA-N
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Description

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a cyano group, a piperazine ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 6-thiophen-2-ylpyridazin-3-ylamine with piperazine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interaction with biological targets, such as enzymes or receptors. It can also serve as a probe to investigate cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

  • 4-(thiophen-3-yl)pyrimidin-2-amine

Uniqueness

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to its specific structural features, such as the presence of both pyridine and thiophene rings. These structural elements contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHUCPSUSRFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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